葡萄糖酸铜

描述

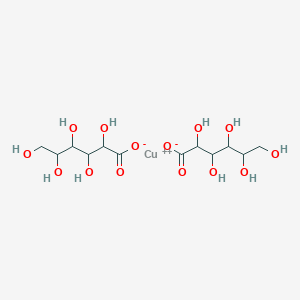

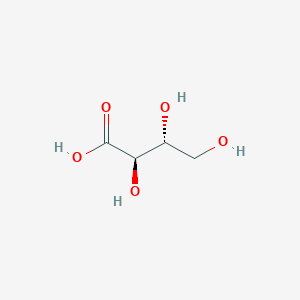

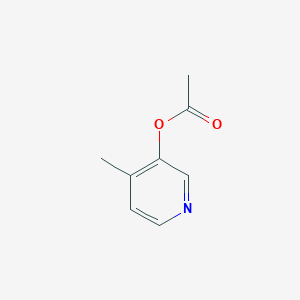

Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color . It is an ingredient found in a variety of supplements and vitamins .

Synthesis Analysis

Copper gluconate is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate . A patent describes a method of preparing copper gluconate by adding basic copper carbonate to a glucolactone solution . Another study describes a chemical reduction approach to synthesize copper nanoparticles .

Molecular Structure Analysis

The molecular formula of Copper gluconate is C12H22CuO14 . The average mass is 453.841 Da and the monoisotopic mass is 453.030548 Da .

Chemical Reactions Analysis

The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone .

Physical And Chemical Properties Analysis

Copper gluconate is a light blue to bluish-green crystal or powder . It is easily soluble in water and insoluble in ethanol .

科学研究应用

它作为丙烯酸酯光引发活性自由基聚合的前体催化剂,产生具有高末端基团保真度的明确聚合物 (Nikolaou 等人, 2015).

已研究其与葡萄糖酸盐形成的配合物在糖类配体的氧化降解中的作用,结果显示反应性因形成的配合物而异 (Ródio 等人, 1999).

葡萄糖酸铜配合物用于将铜离子引入纤维素材料中,在抗菌材料中具有应用 (Emam 等人, 2012).

包括葡萄糖酸铜(II)在内的金属葡萄糖酸盐的太赫兹时域光谱研究提供了对它们的结构和分子相互作用的见解,对药物研究具有影响 (Li 等人, 2015).

已使用葡萄糖酸铜生产出富含铜的酿酒酵母细胞,表明在人类营养和治疗方法中具有应用 (Rollini 等人, 2011).

葡萄糖酸铜影响角质形成细胞伤口愈合整合素,表明在愈合和组织再生中具有潜在应用 (Tenaud 等人, 1999).

在电化学研究中,葡萄糖酸铜影响 Ni-Cu-P 合金的沉积速率和组成,表明在材料科学和工程学中的用途 (Larhzil 等人, 2007).

它用于在酸性葡萄糖酸盐浴中电镀钢基底上的铜膜,对制造和涂层技术有影响 (Rehim 等人, 2000).

研究了葡萄糖酸铜补充剂对体内铜水平的影响,未观察到明显变化 (Pratt 等人, 1985).

它被评估为对柑橘黄单胞菌 pv 的潜在杀菌剂。 citri,表明在农业和植物保护中的应用 (Yuhong 等人, 2013).

该化合物已在市政固体废物焚烧飞灰中去除重金属的背景下进行了评估,表明了环境修复应用 (Ferreira 等人, 2005).

它与葡萄糖酸盐离子的络合已通过电位法进行了研究,提供了对溶液中金属-配体相互作用的见解 (Vicedomini, 1983).

含铜(II)的固体催化钙 D-葡萄糖酸盐的 Ruff 氧化降解,与化学加工和合成有关 (Hourdin 等人, 2002).

使用葡萄糖酸铜络合物合成的氧化铜表面改性纤维素纤维表现出抗菌性能,适用于医用纺织品和卫生用品 (Emam 等人, 2014).

铜(II)与 2-氨基-2-脱氧-D-葡萄糖酸盐的配位受 pH 值影响,对理解各种环境中的金属-配体相互作用具有影响 (Haveren 等人, 1993).

铜离子,包括葡萄糖酸铜中的铜离子,会影响人类子宫内膜基质细胞的蜕膜化,表明生物医学研究应用 (Li 等人, 2017).

使用 D-葡萄糖和 PVP 的水溶液还原制备铜纳米颗粒,展示了在金属-金属键合中的应用 (Granata 等人, 2019).

葡萄糖酸铜在铜缺乏性贫血治疗中的作用突出了其在医学上的应用,尤其是在微量营养素补充方面 (Myint 等人, 2018).

铜合金(包括葡萄糖酸铜)的历史背景提供了对其考古学和冶金学意义的见解 (Bray 等人, 2015).

一项使用大鼠肝脏致癌性生物测定方案研究葡萄糖酸铜致癌风险的研究强调了了解其健康影响的重要性 (Abe 等人, 2008).

安全和危害

Copper gluconate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

属性

IUPAC Name |

copper;2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCCJIRFHNWBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CuO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper D-gluconate | |

CAS RN |

13005-35-1 | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)